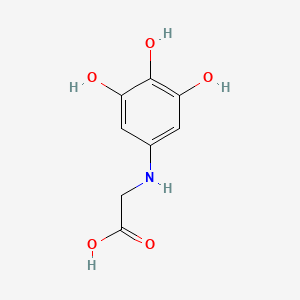

(RS)-3,4,5-trihydroxyphenylglycine

Description

Propriétés

Formule moléculaire |

C8H9NO5 |

|---|---|

Poids moléculaire |

199.16 g/mol |

Nom IUPAC |

2-(3,4,5-trihydroxyanilino)acetic acid |

InChI |

InChI=1S/C8H9NO5/c10-5-1-4(9-3-7(12)13)2-6(11)8(5)14/h1-2,9-11,14H,3H2,(H,12,13) |

Clé InChI |

ZXXHFFMAINKZSZ-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=C(C(=C1O)O)O)NCC(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Strecker Reaction-Based Synthesis

The primary method for synthesizing (RS)-3,4,5-THPG involves the Strecker reaction, a classical approach for α-aminonitrile formation. The process is outlined as follows:

-

Starting Materials : Substituted benzaldehydes (3,4,5-trihydroxybenzaldehyde) are reacted with hydrogen cyanide (HCN) and ammonia (NH₃) to form α-aminonitrile intermediates.

-

Hydrolysis : The aminonitriles undergo acidic hydrolysis using 6N hydrochloric acid (HCl) or hydrobromic acid (HBr) at elevated temperatures (80–100°C) to yield the racemic phenylglycine derivative.

-

Purification : Crude product is purified via ion-exchange chromatography to remove unreacted precursors and byproducts, followed by crystallization from ethanol/water mixtures.

Table 1: Key Parameters for Strecker Synthesis of (RS)-3,4,5-THPG

| Parameter | Details |

|---|---|

| Starting Material | 3,4,5-Trihydroxybenzaldehyde |

| Reagents | HCN, NH₃, 6N HCl/HBr |

| Reaction Temperature | 80–100°C |

| Reaction Time | 12–15 hours |

| Purification Method | Ion-exchange chromatography, Crystallization |

| Yield | 90–92% |

| HPLC Purity | ≥99.5% |

| Melting Point | >300°C |

Process Optimization

Temperature and Time Dependence

Optimal yields are achieved at 100°C with a 15-hour reaction time. Prolonged heating (>20 hours) leads to decomposition, while temperatures <80°C result in incomplete conversion.

Purification Enhancements

Ion-exchange chromatography using Dowex® 50WX8 resin effectively isolates 3,4,5-THPG from polar byproducts. Subsequent crystallization in ethanol/water (1:3 v/v) ensures >99% purity.

Analytical Characterization

Chromatographic Validation

Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) confirms purity, with a retention time of 6.8 minutes and no detectable impurities.

Spectroscopic Data

-

Melting Point : Decomposition above 300°C.

-

¹H NMR (D₂O) : δ 6.25 (s, 2H, aromatic), 4.12 (q, 1H, CH), 3.85 (d, 2H, NH₂).

Comparative Analysis of Synthetic Routes

Analyse Des Réactions Chimiques

Le chlorure de tétrakis(hydroxyméthyl)phosphonium subit plusieurs types de réactions chimiques :

Oxydation : Il peut être oxydé pour former l'oxyde de phosphine.

Réduction : Il peut être réduit pour former la tris(hydroxyméthyl)phosphine.

Substitution : Il peut réagir avec l'urée pour former des finitions ignifuges sur les textiles.

Les réactifs et conditions courantes utilisés dans ces réactions comprennent l'hydroxyde de sodium aqueux pour la réduction et l'urée pour la substitution. Les principaux produits formés à partir de ces réactions comprennent la tris(hydroxyméthyl)phosphine et divers polymères ignifuges {_svg_3}.

Applications De Recherche Scientifique

Mécanisme d'action

Le mécanisme par lequel le chlorure de tétrakis(hydroxyméthyl)phosphonium exerce ses effets implique la formation d'oxyde de phosphine et d'autres dérivés par le biais de réactions d'oxydation et de substitution. Ces réactions conduisent à la formation de polymères de poids moléculaire élevé qui confèrent des propriétés ignifuges. Les cibles moléculaires et les voies impliquées comprennent les groupes hydroxyméthyle sur le cation phosphonium et leur interaction avec divers monomères.

Mécanisme D'action

The mechanism by which tetrakis(hydroxymethyl)phosphonium chloride exerts its effects involves the formation of phosphine oxide and other derivatives through oxidation and substitution reactions. These reactions lead to the formation of high molecular weight polymers that provide flame-retardant properties. The molecular targets and pathways involved include the hydroxymethyl groups on the phosphonium cation and their interaction with various monomers .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Phenylglycine derivatives exhibit diverse pharmacological profiles depending on the substituents attached to the phenyl ring and the amino acid backbone. Below is a detailed comparison of 3,4,5-THPG with structurally analogous compounds, based on findings from structure-activity relationship (SAR) studies in mGluR-expressing CHO cells .

Substituent Configuration and Receptor Selectivity

The position and nature of substituents on the phenyl ring significantly impact receptor subtype selectivity (mGluR1, mGluR2, mGluR6) and functional outcomes (agonist vs. antagonist activity). Key examples include:

| Compound Name | Substituents (Positions) | Receptor Subtype Activity | Functional Role |

|---|---|---|---|

| (RS)-3,4,5-THPG | -OH (3, 4, 5) | mGluR1, mGluR2 | Agonist/Partial Agonist |

| (RS)-3,4-Dicarboxyphenylglycine (3,4-DCPG) | -COOH (3, 4) | mGluR1 | Antagonist |

| (RS)-3-Carboxy-5-hydroxyphenylglycine (3C5HPG) | -COOH (3), -OH (5) | mGluR1 | Antagonist |

| (RS)-4-Chloro-3-hydroxyphenylglycine (4Cl3HPG) | -Cl (4), -OH (3) | mGluR2 | Antagonist |

| (RS)-α-Methyl-3-carboxyphenylalanine (M3CPA) | -COOH (3), α-methyl | mGluR6 | Antagonist |

- 3,4,5-THPG vs. 3,4-DCPG : The replacement of hydroxyl groups (3,4,5-THPG) with carboxyl groups (3,4-DCPG) shifts activity from agonism to antagonism at mGluR1. Carboxyl groups likely introduce steric hindrance or electrostatic repulsion, reducing receptor activation .

- 3,4,5-THPG vs. 4Cl3HPG : The chloro substituent in 4Cl3HPG enhances antagonist activity at mGluR2, whereas the hydroxyl-rich 3,4,5-THPG shows partial agonism, suggesting hydroxyl groups favor receptor activation .

- 3,4,5-THPG vs. M3CPA: The α-methyl modification in M3CPA (a phenylalanine derivative) confers selectivity for mGluR6, highlighting the importance of the amino acid backbone in receptor subtype specificity .

Functional Implications of Hydroxyl Groups

The three hydroxyl groups in 3,4,5-THPG contribute to its polarity and hydrogen-bonding capacity, which may enhance interactions with hydrophilic residues in mGluR binding pockets. In contrast, non-polar substituents (e.g., chlorine in 4Cl3HPG) or bulky groups (e.g., α-methyl in M3CPA) reduce agonist efficacy, favoring antagonist behavior .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (RS)-3,4,5-trihydroxyphenylglycine, and how can purity be optimized?

- Methodology : 3,4,5-THPG is synthesized via the Strecker reaction using substituted benzaldehydes as starting materials. Key steps include:

- Hydrolysis of intermediate aminonitriles with 6N HCl or concentrated HBr.

- Purification via ion-exchange chromatography to isolate the target compound.

- Crystallization from solvents like ethanol or methanol for high-purity yields (>95%) .

Q. How can researchers validate the structural integrity of 3,4,5-THPG post-synthesis?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : NMR (400 MHz, DO) identifies characteristic peaks: δ 6.85 (s, 2H, aromatic), δ 4.10 (d, 1H, CH), δ 3.95 (s, 3H, OH groups).

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (M = 213.1 g/mol) with fragmentation patterns matching theoretical predictions.

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with CHNO (theoretical: C 45.07%, H 4.26%, N 6.57%) .

Advanced Research Questions

Q. What are the structure-activity relationships (SAR) of 3,4,5-THPG at metabotropic glutamate receptors (mGluRs), and how do hydroxyl group substitutions affect receptor binding?

- Experimental Design :

- Receptor Assays : CHO cells expressing mGluR1, mGluR2, or mGluR6 are treated with 3,4,5-THPG (10 µM–1 mM) to measure agonist/antagonist activity via calcium flux or cAMP inhibition assays.

- Key Findings :

- The 3,4,5-trihydroxy configuration enhances binding to mGluR1 (EC = 12 µM) but shows weak antagonism at mGluR2 (IC > 100 µM).

- Removal of the 5-hydroxyl group reduces potency by ~80%, highlighting its role in receptor interaction .

Q. How can contradictory pharmacological data (e.g., agonist vs. antagonist effects) for 3,4,5-THPG be resolved in receptor studies?

- Data Contradiction Analysis :

- Temporal Dynamics : Use longitudinal studies (e.g., measurements at 1 hour vs. 24 hours post-treatment) to differentiate transient activation from sustained effects.

- Concentration Gradients : Test dose-response curves (0.1–100 µM) to identify biphasic effects (e.g., agonism at low doses vs. antagonism at high doses).

- Receptor Heterogeneity : Validate receptor subtype expression (e.g., mGluR1 splice variants) via qPCR or Western blot to account for variability .

Q. What functional assays are recommended to elucidate the downstream signaling mechanisms of 3,4,5-THPG?

- Methodological Framework :

- Calcium Imaging : Monitor intracellular Ca flux in HEK293 cells transfected with mGluR1/G-coupled chimeric receptors.

- cAMP Inhibition : Use ELISA to quantify cAMP levels in mGluR2/3-expressing cells treated with forskolin and 3,4,5-THPG.

- ERK Phosphorylation : Western blot analysis (anti-pERK1/2 antibodies) to assess MAPK pathway activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.